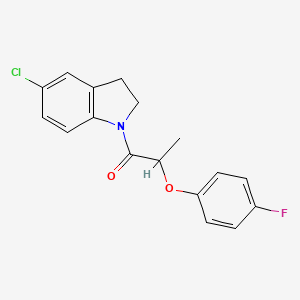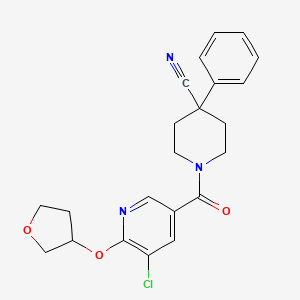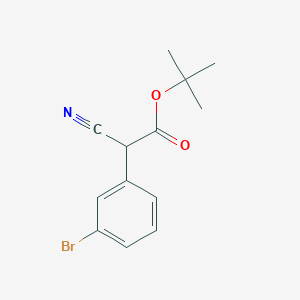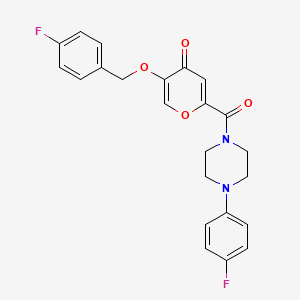
1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one, commonly referred to as CFI-400945, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a potent inhibitor of checkpoint kinase 1 (CHK1), a protein involved in DNA damage response and cell cycle regulation.
Mécanisme D'action
1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one is a serine/threonine kinase that is activated in response to DNA damage. It plays a critical role in the DNA damage response by regulating cell cycle progression and DNA repair. CFI-400945 inhibits this compound by binding to the ATP-binding pocket of the protein, preventing its activation and downstream signaling. This leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the antitumor activity of DNA-damaging agents, such as radiation and chemotherapy. In addition, CFI-400945 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFI-400945 is its potent and selective inhibition of 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one, which makes it a promising candidate for cancer treatment. However, its efficacy in clinical trials has been limited by its poor solubility and bioavailability, which may require the use of higher doses and more frequent administration. In addition, the potential for off-target effects and toxicity needs to be carefully evaluated in future studies.
Orientations Futures
For the research on CFI-400945 include the development of more potent and selective inhibitors of 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one, as well as the identification of biomarkers that can predict response to therapy. In addition, the use of CFI-400945 in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors, may enhance its efficacy and overcome resistance to therapy. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of CFI-400945 may also be explored.
Méthodes De Synthèse
CFI-400945 can be synthesized using a multi-step process that involves the reaction of 5-chloro-1H-indole with 4-fluorophenol, followed by the addition of 1-bromo-3-chloropropane and subsequent deprotection of the resulting intermediate. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
CFI-400945 has been extensively studied for its potential use in cancer treatment. 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one inhibition has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, by preventing the repair of damaged DNA. CFI-400945 has been shown to enhance the efficacy of these treatments in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer.
Propriétés
IUPAC Name |
1-(5-chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-11(22-15-5-3-14(19)4-6-15)17(21)20-9-8-12-10-13(18)2-7-16(12)20/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAHVVCQSHNRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)Cl)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2935981.png)

![N-[bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2935984.png)


![(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2935988.png)

![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2935991.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2935999.png)
![1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B2936001.png)

